N~4~-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine

Übersicht

Beschreibung

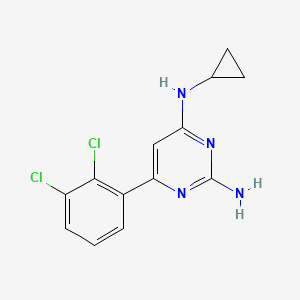

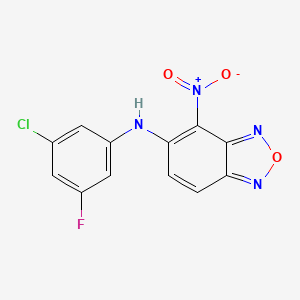

“N~4~-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine” is a non-polymer compound with the formula C13H12Cl2N4. It has a molecular weight of 295.167 . The compound is also known by the identifier 6-[2,3-bis(chloranyl)phenyl]-N4-cyclopropyl-pyrimidine-2,4-diamine .

Molecular Structure Analysis

The compound’s molecular structure can be represented by the Isomeric SMILES string: c1cc(c(c(c1)Cl)Cl)c2cc(nc(n2)N)NC3CC3 . This indicates that the compound contains a pyrimidine ring substituted with a cyclopropyl group and a 2,3-dichlorophenyl group .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place under an inert atmosphere . The compound’s InChI code is 1S/C13H12Cl2N4/c14-9-3-1-2-8(12(9)15)10-6-11(17-7-4-5-7)19-13(16)18-10/h1-3,6-7H,4-5H2,(H3,16,17,18,19) .Wissenschaftliche Forschungsanwendungen

Microtubule-Targeting Agent

TH588 has been identified as a microtubule-targeting agent that inhibits tubulin polymerization in vitro and interferes with microtubule dynamics in interphase cells . This property allows it to affect the structure and function of microtubules, which are essential components of the cell’s cytoskeleton .

Anti-Cancer Compound

TH588 has shown promise as an anti-cancer compound . It has been found to be toxic to a wide range of human cancer cell lines at concentrations that are tolerated by primary or immortalized cells . This makes it a potential candidate for cancer treatment .

Mitotic Surveillance Pathway Activator

TH588 is a microtubule-modulating agent that eliminates cancer cells by activating the mitotic surveillance pathway . This pathway is responsible for preventing cells from re-entering the cell cycle after prolonged mitosis, thus preventing the proliferation of cancer cells .

Inhibitor of Tubulin Polymerization

TH588 has been found to inhibit tubulin polymerization in vitro . Tubulin polymerization is a crucial process in cell division, and its disruption can lead to cell death, making this another potential application of TH588 in cancer treatment .

Disruptor of Mitotic Spindles

TH588 has been shown to disrupt mitotic spindles and prolong mitosis in a concentration-dependent but MTH1-independent manner . This disruption of the mitotic process can lead to cell death, further enhancing its potential as an anti-cancer agent .

Radiosensitizer in Hypoxia

TH588 has been found to have radiosensitizing effects in hypoxia . This means it can enhance the effectiveness of radiation therapy in low-oxygen conditions, which are often found in solid tumors .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Wirkmechanismus

Target of Action

TH588, also known as N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine, is a potent inhibitor of the human enzyme MutT Homolog 1 (MTH1, also known as NUDT1) with an IC50 value of 5 nM . MTH1 plays a crucial role in preventing the incorporation of oxidized nucleotides into DNA, thereby protecting cancer cells from DNA damage . Recent studies have suggested that the anti-cancer effects of th588 may be mediated by other mechanisms .

Mode of Action

TH588 has been identified as a microtubule-modulating agent that interferes with the functionality of the mitotic spindle . It rapidly reduces microtubule plus-end mobility, disrupts mitotic spindles, and prolongs mitosis in a concentration-dependent but MTH1-independent manner . These effects activate a USP28-p53 pathway, known as the mitotic surveillance pathway, that blocks cell cycle reentry after prolonged mitosis .

Biochemical Pathways

The primary biochemical pathway affected by TH588 is the mitotic surveillance pathway . This pathway is activated when TH588 disrupts mitotic spindles and prolongs mitosis . The activation of this pathway leads to the arrest of TH588-treated cells in the G1-phase of the cell cycle . Additionally, TH588 has been shown to downregulate the PI3K-Akt-mTOR axis, which is a key signaling pathway in cancer cells .

Pharmacokinetics

It has been shown that th588 is toxic to a wide range of human cancer cell lines at concentrations that are tolerated by primary or immortalized cells .

Result of Action

The primary result of TH588’s action is the elimination of cancer cells by activating the mitotic surveillance pathway . This pathway is activated when TH588 disrupts mitotic spindles and prolongs mitosis, leading to the arrest of TH588-treated cells in the G1-phase of the cell cycle . Additionally, TH588 has been shown to increase apoptosis and oxidative stress in neuroendocrine cancer cells .

Action Environment

The action of TH588 is influenced by the cellular environment, particularly the state of the mitotic spindle and the cell cycle. TH588’s ability to disrupt mitotic spindles and prolong mitosis is concentration-dependent . Furthermore, the activation of the mitotic surveillance pathway by TH588 requires a prolonged state of mitosis . .

Eigenschaften

IUPAC Name |

4-N-cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N4/c14-9-3-1-2-8(12(9)15)10-6-11(17-7-4-5-7)19-13(16)18-10/h1-3,6-7H,4-5H2,(H3,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMYJIOQIAEYQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC(=NC(=C2)C3=C(C(=CC=C3)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101188668 | |

| Record name | N4-Cyclopropyl-6-(2,3-dichlorophenyl)-2,4-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101188668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~4~-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine | |

CAS RN |

1609960-31-7 | |

| Record name | N4-Cyclopropyl-6-(2,3-dichlorophenyl)-2,4-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609960-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N4-Cyclopropyl-6-(2,3-dichlorophenyl)-2,4-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101188668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the initial proposed mechanism of action for TH588?

A1: TH588 was initially proposed as an inhibitor of the enzyme MutT Homolog 1 (MTH1) [, ]. MTH1 plays a role in sanitizing the nucleotide pool by hydrolyzing oxidized nucleotides like 8-oxo-dGTP, preventing their incorporation into DNA during replication.

Q2: How does MTH1 inhibition affect cancer cells?

A2: Cancer cells often exhibit elevated reactive oxygen species (ROS) levels, leading to increased oxidized nucleotide formation. Inhibiting MTH1 was proposed to increase the incorporation of these damaged nucleotides into DNA, causing damage and ultimately cell death [, ].

Q3: What are the downstream effects of TH588 treatment in cancer cells?

A3: Studies have shown that TH588 treatment can lead to various effects in cancer cells, including increased DNA damage (evidenced by markers like γH2AX and 8-oxo-dG), cell cycle arrest, apoptosis, and reduced proliferation [, , , ].

Q4: Are there alternative mechanisms of action for TH588?

A4: Research suggests that TH588 might exert its effects through MTH1-independent mechanisms. Studies indicate it can act as a microtubule-modulating agent [], potentially impacting mitosis and leading to cell death through mitotic catastrophe.

Q5: How does TH588 affect microtubules?

A5: TH588 has been shown to stabilize microtubules within the mitotic spindle, leading to the premature formation of kinetochore-microtubule attachments on uncongressed chromosomes. This disruption in chromosome segregation ultimately contributes to cell death or division errors [].

Q6: Does TH588 impact the PI3K-Akt-mTOR signaling pathway?

A6: Research suggests that TH588 can downregulate the PI3K-Akt-mTOR signaling pathway, which is frequently dysregulated in cancer. This downregulation contributes to increased apoptosis and reduced cell survival [, ].

Q7: What is the molecular formula and weight of TH588?

A7: The molecular formula of TH588 is C13H12Cl2N4, and its molecular weight is 295.17 g/mol.

Q8: How do structural modifications of TH588 affect its activity?

A8: Research indicates that even subtle changes in the TH588 structure can significantly impact its affinity for MTH1. For example, the amino acid residue at position 116 in MTH1 plays a crucial role in TH588 binding, influencing its inhibitory potency across different species [, ].

Q9: Have any analogs of TH588 been developed?

A9: Yes, analogs like TH287 and TH1579 (Karonudib) have been developed [, ]. TH1579 exhibits improved oral bioavailability and pharmacokinetic properties compared to TH588, making it a promising candidate for further development [].

Q10: What types of cancer cells have shown sensitivity to TH588 in vitro?

A10: TH588 has demonstrated efficacy against various cancer cell lines in vitro, including acute myeloid leukemia [], multiple myeloma [], neuroendocrine tumors [], pancreatic cancer [], ovarian carcinoma [], glioblastoma [, ], breast cancer [], and melanoma [].

Q11: What is the impact of hypoxia on TH588's efficacy?

A12: Studies suggest that hypoxia can influence TH588's effects. While some studies report reduced efficacy in hypoxic conditions [, ], others indicate sensitization to ionizing radiation in hypoxia []. This highlights the complex interplay between TH588, tumor microenvironment, and treatment response.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[7-Trifluoromethyl-5-(2-trifluoromethyl-phenyl)-1H-benzimidazol-2-yl]-1-oxa-2-aza-spiro[4.5]dec-2-ene](/img/structure/B611248.png)

![5-{4-[3-(4-Acetylpiperazine-1-Carbonyl)phenyl]quinazolin-6-Yl}-2-Methoxypyridine-3-Carbonitrile](/img/structure/B611250.png)

![3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B611256.png)

![2-[(Carboxycarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride](/img/structure/B611262.png)

![4'-{2-Ethoxy-4-ethyl-5-[((S)-2-mercapto-4-methylpentanoylamino)methyl]imidazol-1-ylmethyl}-3'-fluorobiphenyl-2-carboxylic Acid](/img/structure/B611266.png)

![3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-Beta-D-Galactopyranosyl 3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-1-Thio-Beta-D-Galactopyranoside](/img/structure/B611267.png)